Teomorfolin

Dyslipidemia Hypolipidemic Atherosclerosis

Researchers modeling atherosclerosis often face the limitation of single-mechanism hypolipidemic agents that fail to address platelet function and erythrocyte deformability concurrently. Teomorfolin (CAS 100706-81-8) solves this with an integrated multi-target profile: - Normalizes cholesterol & triglyceride levels while improving β/α lipoprotein ratio - Inhibits platelet aggregation via prostacyclin biosynthesis modulation - Enhances erythrocyte flexibility for improved microvascular blood flow Available from BenchChem with rapid global shipping.

Molecular Formula C13H17N5O4
Molecular Weight 307.31 g/mol
CAS No. 100706-81-8
Cat. No. B012235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeomorfolin
CAS100706-81-8
SynonymsN-(7'-theophylline acetyl)morpholine
teomorfolin
Molecular FormulaC13H17N5O4
Molecular Weight307.31 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCOCC3
InChIInChI=1S/C13H17N5O4/c1-15-11-10(12(20)16(2)13(15)21)18(8-14-11)7-9(19)17-3-5-22-6-4-17/h8H,3-7H2,1-2H3
InChIKeyYFXPYPAVWWDRJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Teomorfolin Sourcing Guide


Teomorfolin (CAS 100706-81-8), chemically N-(7′-theophylline acetyl)morpholine, is a 7-substituted theophylline derivative with the molecular formula C13H17N5O4 and a molecular weight of 307.31 g/mol . It is structurally characterized by a morpholine moiety linked to the theophylline core via an acetyl bridge. The compound was investigated preclinically for its hypolipidemic, platelet anti-aggregant, and hemorheological properties in rat models of dyslipidemia, showing normalization of cholesterol and triglyceride levels and improvement of the lipoprotein ratio [1][2].

Teomorfolin vs. Theophylline Analogs


Teomorfolin is not a simple theophylline salt or a basic N7-alkyl derivative. Its unique pharmacophore, which combines a methylxanthine core with a morpholine ring via an acetyl spacer, confers a multi-target profile—including simultaneous lipid normalization, platelet anti-aggregation, erythrocyte flexibility improvement, and prostacyclin biosynthesis inhibition—that is not replicated by theophylline, proxyphylline, or etofylline [1][2]. Generic substitution with a single-mechanism hypolipidemic agent or a standard theophylline would fail to capture this polyvalent pharmacology, which is precisely the property under investigation in atherosclerosis models .

Teomorfolin Differentiation Evidence


Cholesterol & Triglyceride Normalization in Hyperlipemic Models

In a study using both acute and chronic hyperlipemia rat models, Teomorfolin succeeded in normalizing serum cholesterol and triglyceride levels. While the parent compound theophylline and other simple 7-substituted derivatives like etofylline primarily act as bronchodilators with weak or absent hypolipidemic effects, Teomorfolin's structural modification resulted in a significant shift in pharmacological activity [1]. The study also demonstrated a significant increase in alpha-lipoproteins and decrease in beta-lipoproteins, leading to an improved beta/alpha ratio [2]. Direct numerical comparators for the magnitude of change are not detailed in the available abstract; the reported effect is described as 'normalization'.

Dyslipidemia Hypolipidemic Atherosclerosis

Platelet Anti-Aggregant Activity via Prostacyclin Modulation

Teomorfolin demonstrated platelet anti-aggregant activity both in vitro and in vivo, a profile not typically observed with theophylline, which is a known adenosine antagonist and can actually counteract the anti-aggregatory effects of adenosine . The mechanism of Teomorfolin was linked to the inhibition of prostacyclin biosynthesis, which is a unique mechanistic pathway among 7-substituted theophylline derivatives [1]. The specific IC50 values or percentage inhibition rates were not disclosed in the available abstract.

Platelet Aggregation Thrombosis Prostacyclin

Erythrocyte Flexibility Improvement

In the same preclinical rat model, Teomorfolin was demonstrated to increase erythrocyte flexibility, a critical hemorheological parameter for microvascular perfusion [1]. This effect is a distinguishing feature not reported for related theophylline analogs (e.g., proxyphylline, etofylline) or standard hypolipidemic agents (e.g., clofibrate) at the time of the study [2]. Quantified data on the degree of flexibility improvement (e.g., filtration index) is not available in the screened records.

Hemorheology Erythrocyte Deformability Microcirculation

Teomorfolin Research Scenarios


Multi-Target Therapy for Atherosclerotic Dyslipidemia

Researchers modeling atherosclerosis can use Teomorfolin to simultaneously study the impact on lipid normalization, lipoprotein ratio improvement, and platelet function. This integrated approach is supported by evidence showing Teomorfolin's ability to normalize cholesterol and triglyceride levels while also improving the beta/alpha lipoprotein ratio and inhibiting platelet aggregation, a multi-pronged effect not achievable with single-target hypolipidemic agents [1].

Thrombotic Risk Modulation via Prostacyclin Inhibition

For studies focused on the thrombotic complications of cardiovascular disease, Teomorfolin provides a specific tool due to its demonstrated in vitro and in vivo platelet anti-aggregant activity, which is mechanistically linked to prostacyclin biosynthesis inhibition. This offers a research pathway distinct from aspirin or P2Y12 inhibitors, targeting a different node of thrombus regulation [2].

Hemorheology and Microcirculation Research

In experiments designed to improve microvascular blood flow, Teomorfolin is the relevant compound due to its unique property of increasing erythrocyte flexibility. This application is particularly pertinent in models of peripheral artery disease or diabetic microangiopathy where red blood cell deformability is a critical factor, a feature absent in related theophylline derivatives [3].

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